Costol

Description

Properties

Molecular Formula |

C15H24O |

|---|---|

Molecular Weight |

220.35 g/mol |

IUPAC Name |

2-[(2R,4aR,8aS)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-en-1-ol |

InChI |

InChI=1S/C15H24O/c1-11-5-4-7-15(3)8-6-13(9-14(11)15)12(2)10-16/h13-14,16H,1-2,4-10H2,3H3/t13-,14+,15-/m1/s1 |

InChI Key |

FKWGZOFNSIESOX-QLFBSQMISA-N |

SMILES |

CC12CCCC(=C)C1CC(CC2)C(=C)CO |

Isomeric SMILES |

C[C@]12CCCC(=C)[C@@H]1C[C@@H](CC2)C(=C)CO |

Canonical SMILES |

CC12CCCC(=C)C1CC(CC2)C(=C)CO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Costol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Costol, a naturally occurring eudesmane (B1671778) sesquiterpenoid, is a bioactive compound found in a variety of medicinal plants, most notably in the roots of Saussurea lappa. With the chemical formula C15H24O, this bicyclic sesquiterpene alcohol has garnered interest for its aromatic properties and potential therapeutic applications, including anti-inflammatory effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols related to Costol. It aims to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

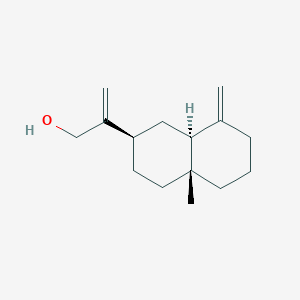

Costol is characterized by a decahydronaphthalene (B1670005) core structure with two exocyclic methylene (B1212753) groups and a primary alcohol functional group. The precise stereochemistry is crucial for its biological activity.

-

Chemical Name: 2-[(2R,4aR,8aS)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-en-1-ol[1][2]

-

IUPAC International Chemical Identifier (InChI): InChI=1S/C15H24O/c1-11-5-4-7-15(3)8-6-13(9-14(11)15)12(2)10-16/h13-14,16H,1-2,4-10H2,3H3/t13-,14+,15-/m1/s1

-

Canonical SMILES: CC12CCCC(=C)C1CC(CC2)C(=C)CO

The structure of Costol features a trans-fused decalin ring system, which is characteristic of the eudesmane class of sesquiterpenoids.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of Costol is presented below. This data is essential for its identification, characterization, and handling in a laboratory setting.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 220.35 g/mol | [1][2][3] |

| Melting Point | 215 °C | [1][4] |

| Boiling Point | 170-180 °C (at 11 Torr) | [4] |

| Density | 0.9797 g/cm³ (at 21 °C) | [1][4] |

| XLogP3 | 4.2 | [1][2] |

| Polar Surface Area (PSA) | 20.2 Ų | [1][2] |

Spectroscopic Data

Definitive structural elucidation of Costol relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Mass Spectrometry (MS):

In a Gas Chromatography-Mass Spectrometry (GC-MS) analysis, Costol would exhibit a characteristic retention time and a mass spectrum with a molecular ion peak (M⁺) at m/z 220, corresponding to its molecular weight. The fragmentation pattern would be indicative of the eudesmane skeleton, with losses of water (H₂O), a hydroxymethyl radical (CH₂OH), and other fragments resulting from the cleavage of the decalin ring system.

Experimental Protocols

Isolation of Costol from Saussurea lappa

Costol can be isolated from the roots of Saussurea lappa (Costus root), a plant known for its use in traditional medicine. The following protocol is a general guideline based on standard phytochemical isolation techniques for sesquiterpenoids.

Protocol:

-

Extraction:

-

Air-dried and powdered roots of Saussurea lappa are subjected to extraction with a suitable organic solvent, such as ethanol (B145695) or ethyl acetate, using a Soxhlet apparatus.[3]

-

The extraction is carried out for several hours to ensure exhaustive removal of the secondary metabolites.

-

The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[3]

-

-

Fractionation and Column Chromatography:

-

The crude extract is then subjected to fractionation using solvent-solvent partitioning to separate compounds based on their polarity.

-

The fraction enriched with sesquiterpenoids is then purified by column chromatography over silica (B1680970) gel.[3]

-

A gradient elution system, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate, is employed.[3]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing Costol.

-

-

Purification:

-

Fractions containing Costol are pooled and may require further purification by repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.[3]

-

General Approach for Total Synthesis

The total synthesis of eudesmane sesquiterpenoids like Costol is a complex undertaking that typically involves the stereocontrolled construction of the decalin ring system and the introduction of the required functional groups. While a specific total synthesis for Costol was not detailed in the search results, a general retrosynthetic analysis would involve disconnecting the molecule at key bonds to identify simpler starting materials. Key strategies in the synthesis of similar natural products often involve Diels-Alder reactions, Robinson annulations, and various stereoselective alkylation and reduction reactions.

Biological Activity and Signaling Pathways

Costol, as a constituent of Saussurea lappa, is associated with the plant's traditional use in treating inflammatory conditions.[4] While direct and extensive studies on the specific molecular mechanisms of Costol are emerging, evidence from related compounds and the bioactivity of Saussurea lappa extracts suggest a potential role in modulating inflammatory signaling pathways.

Anti-Inflammatory Activity

Extracts of Saussurea lappa containing Costol have demonstrated anti-inflammatory properties.[4] This activity is often attributed to the presence of sesquiterpene lactones and other terpenoids.

Potential Involvement in the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[6][7] Many natural products, including terpenoids, have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[1] The canonical NF-κB pathway is activated by pro-inflammatory stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for cytokines and cyclooxygenase-2 (COX-2).

It is hypothesized that Costol may inhibit the NF-κB pathway by interfering with one or more steps in this cascade, such as the activity of the IκB kinase (IKK) complex, thereby preventing IκBα degradation and subsequent NF-κB activation. Further research is required to definitively establish the mechanism of action of Costol.

Visualizations

Experimental Workflow for Costol Isolation

Caption: Workflow for the isolation of Costol.

Hypothesized NF-κB Signaling Pathway Inhibition by Costol

Caption: Hypothesized inhibition of the NF-κB pathway by Costol.

Conclusion

Costol is a well-defined sesquiterpenoid with a characteristic eudesmane skeleton. Its presence in medicinal plants like Saussurea lappa points towards its potential as a bioactive compound, particularly in the context of inflammation. While its basic chemical and physical properties are documented, further research is needed to fully elucidate its spectroscopic characteristics, develop efficient total synthesis routes, and confirm its precise molecular mechanisms of action. This guide provides a solid foundation for researchers to build upon in their exploration of Costol's therapeutic potential.

References

- 1. Inhibition of NF-kappa B activation through targeting I kappa B kinase by celastrol, a quinone methide triterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Study on chemical constituents from the roots of Saussurea lappa] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]

- 4. Taxol selectively blocks microtubule dependent NF-kappaB activation by phorbol ester via inhibition of IkappaBalpha phosphorylation and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purification of Sesquiterpenes from Saussurea Lappa Roots by High Speed Counter Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-kappaB activation and inhibition: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Costol: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Molecular Properties and Bioactivity of a Promising Sesquiterpenoid Alcohol

Introduction

Costol, a naturally occurring sesquiterpenoid alcohol, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular characteristics and biological activities of Costol, with a particular focus on its anti-inflammatory properties. The information presented herein is intended for researchers, scientists, and professionals engaged in drug discovery and development.

Molecular Profile

Costol is a bicyclic sesquiterpenoid with the following molecular characteristics:

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄O | [1][2] |

| Molecular Weight | 220.35 g/mol | [1][2] |

| CAS Number | 515-20-8 | [1] |

| IUPAC Name | (2R,4aR,8aS)-Decahydro-4a-methyl-β,8-bis(methylene)-2-naphthaleneethanol | [1] |

Anti-inflammatory Activity and Mechanism of Action

Costol has demonstrated notable anti-inflammatory effects, primarily investigated in in-vitro models of inflammation. The primary mechanism of action appears to be the modulation of key signaling pathways involved in the inflammatory response, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of Pro-inflammatory Mediators

In lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7, Costol has been shown to inhibit the production of several key pro-inflammatory mediators. This inhibitory effect is dose-dependent.

| Pro-inflammatory Mediator | Effect of Costol | Cell Model |

| Nitric Oxide (NO) | Inhibition of production | RAW 264.7 |

| Prostaglandin E₂ (PGE₂) | Inhibition of production | RAW 264.7 |

| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of secretion | RAW 264.7 |

| Interleukin-6 (IL-6) | Inhibition of secretion | RAW 264.7 |

| Interleukin-1beta (IL-1β) | Inhibition of secretion | RAW 264.7 |

| Inducible Nitric Oxide Synthase (iNOS) | Downregulation of expression | RAW 264.7 |

| Cyclooxygenase-2 (COX-2) | Downregulation of expression | RAW 264.7 |

The data presented in this table is a qualitative summary of findings from multiple studies on the anti-inflammatory effects of compounds found in essential oils containing Costol.

Signaling Pathways

The anti-inflammatory effects of Costol are attributed to its ability to interfere with intracellular signaling cascades that lead to the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Costol is suggested to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route in inflammation. It is suggested that Costol may also exert its anti-inflammatory effects by attenuating the phosphorylation of MAPKs in response to LPS stimulation.

Experimental Protocols

The following is a generalized protocol for assessing the in-vitro anti-inflammatory activity of Costol, based on common methodologies cited in the literature.

In-vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

1. Cell Culture and Seeding:

-

Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well for viability and cytokine assays, or in larger plates for protein and RNA extraction, and allow them to adhere overnight.[2]

2. Treatment:

-

Pre-treat the cells with various concentrations of Costol (e.g., 10, 25, 50, 100 µM) for 1-2 hours.

-

Subsequently, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours for cytokine measurements, shorter durations for signaling protein analysis).[2][3]

3. Measurement of Nitric Oxide (NO) Production:

-

After the incubation period, collect the cell culture supernatant.

-

Determine the concentration of nitrite, a stable metabolite of NO, using the Griess reagent assay according to the manufacturer's instructions.

4. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):

-

Collect the cell culture supernatant.

-

Quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocols.[2]

5. Western Blot Analysis for Signaling Proteins:

-

After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies against target proteins (e.g., p-p65, p65, IκBα, p-ERK, ERK, p-p38, p38, iNOS, COX-2, and a loading control like β-actin or GAPDH).

-

After washing, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

6. RNA Extraction and Quantitative Real-Time PCR (qRT-PCR):

-

Extract total RNA from the cells using a suitable kit.

-

Synthesize cDNA from the RNA.

-

Perform qRT-PCR using specific primers for iNOS, COX-2, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) to determine the relative mRNA expression levels.[2]

7. Cell Viability Assay:

-

To ensure that the observed inhibitory effects are not due to cytotoxicity, perform a cell viability assay, such as the MTT or CCK-8 assay, on cells treated with Costol at the same concentrations used in the experiments.[2]

Conclusion

Costol presents a promising scaffold for the development of novel anti-inflammatory agents. Its mechanism of action, centered on the inhibition of the NF-κB and potentially the MAPK signaling pathways, offers a targeted approach to mitigating inflammatory responses. The experimental protocols outlined in this guide provide a foundation for further investigation into the therapeutic potential of this intriguing natural compound. Further research is warranted to fully elucidate its pharmacological profile and to explore its efficacy in in-vivo models of inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. The Anti-Inflammatory Effects and Molecular Mechanism of Citri Reticulatae Pericarpium Essential Oil: A Combined GC-MS and Network Pharmacology Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protective Effects of Cirsilineol against Lipopolysaccharide-Induced Inflammation; Insights into HO-1, COX-2, and iNOS Modulation - PMC [pmc.ncbi.nlm.nih.gov]

The Occurrence and Extraction of Costol: A Technical Guide for Researchers

An In-depth Technical Guide on the Natural Sources, Extraction, and Biosynthesis of the Sesquiterpenoid Alcohol, Costol.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Costol is a bicyclic sesquiterpenoid alcohol that exists as two isomeric forms, α-costol and β-costol. It is a significant bioactive compound found in the essential oils of various medicinal plants. This technical guide provides a comprehensive overview of the primary natural sources of Costol, quantitative data on its abundance, detailed protocols for its extraction and isolation, and an illustrative representation of its biosynthetic origins.

Natural Sources of Costol

The primary and most well-documented natural source of Costol is the root of Saussurea costus, also known by its synonym Saussurea lappa. This plant, a member of the Asteraceae family, is a critically endangered species native to the Himalayan region.[1][2] The essential oil derived from its roots, commonly known as Costus root oil, is a complex mixture of sesquiterpenoids, with Costol being a notable constituent.[1][3][4] While other species within the Asteraceae family are known to produce a wide array of sesquiterpenes, Saussurea costus remains the most significant source of Costol reported in scientific literature.[5]

Quantitative Analysis of Costol Content

The concentration of Costol in the essential oil of Saussurea costus can vary depending on the geographical origin and the specific analytical methods employed. The yield of the essential oil itself from the roots typically ranges from 0.1% to 0.5% (v/w).[2]

| Plant Species | Plant Part | Compound | Concentration in Essential Oil (%) | Reference |

| Saussurea costus | Root | β-Costol | 0.29 | [4] |

| Saussurea costus | Root | γ-Costol | 1.80 | [1] |

Note: The data indicates that different isomers of Costol can be found, and their relative abundance may vary. The majority of studies focus on the composition of the essential oil rather than the raw plant material.

Experimental Protocols for Extraction and Isolation

The extraction and isolation of Costol from its natural sources, primarily Saussurea costus roots, involve several established methodologies. The choice of method can significantly impact the yield and purity of the final product.

Solvent Extraction

Solvent extraction is a common method for obtaining Costus root oil.[6] This technique is particularly advantageous for thermolabile compounds like Costol, as it can be performed at low temperatures, minimizing degradation.[6]

Protocol:

-

Preparation of Plant Material: The dried roots of Saussurea costus are ground into a coarse powder to increase the surface area for extraction.

-

Extraction: The powdered roots are macerated with petroleum ether (boiling point range 40-60°C) at room temperature.[6] The plant material should be fully submerged in the solvent.[7]

-

Filtration: The mixture is filtered to separate the petroleum ether extract from the solid plant residue (marc).[6]

-

Solvent Removal: The solvent is removed from the extract under vacuum using a rotary evaporator. The bath temperature should be maintained at approximately 40°C to prevent thermal degradation of the lactonic components in the oil.[6]

-

Purification (Winterization): For a purer extract, a process called winterization can be employed. This involves dissolving the extract in ethanol (B145695) and placing it in an ultra-low temperature freezer for 24 hours to precipitate fats and waxes. The mixture is then filtered again, and the ethanol is removed using a rotary evaporator.[7]

Hydrodistillation (Steam Distillation)

Hydrodistillation is a traditional method for extracting essential oils.[1] It is effective for volatile compounds like sesquiterpenes.

Protocol:

-

Preparation of Plant Material: 100g of coarsely powdered Saussurea costus roots are placed in a distillation flask.

-

Hydrodistillation: The plant material is subjected to hydrodistillation for 4 hours using a Clevenger-type apparatus. This process involves boiling the plant material in water and collecting the condensed vapor, which contains the essential oil.

-

Oil Separation: The collected essential oil is separated from the aqueous layer.

-

Drying: The oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

Supercritical Fluid Extraction (SFE)

SFE is a modern, green extraction technique that uses a supercritical fluid, typically CO2, as the solvent.[8][9] This method is highly tunable and can provide clean extracts free of residual organic solvents.[9][10]

Protocol:

-

Preparation of Plant Material: Dried and ground Saussurea costus roots are packed into an extraction vessel.

-

Extraction Parameters: Supercritical CO2 is pumped through the vessel. The extraction conditions can be optimized; for instance, a study on S. costus oil extraction tested pressures of 10, 20, and 48 MPa at a constant temperature of 40°C for an extraction duration of 30 minutes.[11]

-

Separation: The CO2, now containing the dissolved oil, is passed into a separator at a lower pressure. This causes the CO2 to return to a gaseous state and the extracted oil to precipitate.[8][9]

-

Collection: The solvent-free extract is collected from the separator.[9]

Isolation and Purification

Following extraction, Costol can be isolated and purified from the crude essential oil using chromatographic techniques.

Protocol:

-

Column Chromatography: The crude extract is subjected to column chromatography over silica (B1680970) gel. A gradient solvent system, such as hexane (B92381) and ethyl acetate, is used to elute different fractions.

-

Thin-Layer Chromatography (TLC): The collected fractions are monitored by TLC to identify those containing Costol.

-

High-Performance Liquid Chromatography (HPLC): Further purification can be achieved using preparative HPLC for high-purity Costol.

Biosynthesis of Costol

Costol, as a sesquiterpenoid, is synthesized in plants through the mevalonate (B85504) (MVA) pathway, which primarily occurs in the cytosol.[12] This pathway provides the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

The biosynthesis proceeds as follows:

-

Formation of Farnesyl Pyrophosphate (FPP): Three isoprene (B109036) units (derived from IPP and DMAPP) are sequentially added together to form the 15-carbon precursor, farnesyl pyrophosphate (FPP).[13] This reaction is catalyzed by farnesyl pyrophosphate synthase.

-

Cyclization: FPP is then cyclized by a specific sesquiterpene synthase (STS) enzyme.[13][14] The cyclization of the farnesyl cation can lead to a variety of sesquiterpene skeletons.

-

Formation of Costol: The specific carbocation intermediate formed from FPP undergoes further rearrangements and is ultimately terminated by the addition of a hydroxyl group from water, yielding the alcohol, Costol. The exact sesquiterpene synthase and any subsequent modifying enzymes (e.g., cytochromes P450) responsible for the final steps in Costol biosynthesis in Saussurea costus are areas for further research.

Below are diagrams illustrating the general workflow for Costol extraction and its biosynthetic pathway.

Caption: Workflow for the extraction and purification of Costol.

Caption: General biosynthetic pathway of Costol.

References

- 1. Volatile constituents of Saussurea costus roots cultivated in Uttarakhand Himalayas, India - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aromatherapyoil.in [aromatherapyoil.in]

- 3. Comparative Analysis of Metabolite Profiles of Perilla frutescens Britton var. acuta Kudo (Lamiaceae) Leaves Collected from Different Regions in South Korea [mdpi.com]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. The Plants of the Asteraceae Family as Agents in the Protection of Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US2946783A - Preparation of costus root oil and the products thereof - Google Patents [patents.google.com]

- 7. coleparmer.com [coleparmer.com]

- 8. Supercritical fluid extraction - Wikipedia [en.wikipedia.org]

- 9. Supercritical Fluid Extraction (CO2) Process - APOTEC BAY [apotecbay.com]

- 10. digital.csic.es [digital.csic.es]

- 11. Optimization of Supercritical Carbon Dioxide Extraction of Saussurea costus Oil and Its Antimicrobial, Antioxidant, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Novel Pathway for Sesquiterpene Biosynthesis from Z,Z-Farnesyl Pyrophosphate in the Wild Tomato Solanum habrochaites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. KEGG PATHWAY: map00909 [genome.jp]

The Biosynthesis of Costol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Costol, a bicyclic sesquiterpenoid alcohol, is a significant natural product found in various medicinal plants, most notably in the roots of Saussurea lappa (also known as Saussurea costus). It exhibits a range of biological activities, making it a compound of interest for pharmaceutical research and development. This technical guide provides an in-depth overview of the current understanding of the costol biosynthetic pathway in plants. While the complete pathway has not been fully elucidated, this document synthesizes existing knowledge on the upstream enzymatic steps and presents the putative downstream reactions leading to costol. This guide is intended to serve as a valuable resource for researchers aiming to understand, engineer, and harness the production of this important bioactive molecule.

Core Biosynthetic Pathway: From Farnesyl Pyrophosphate to Sesquiterpene Lactone Precursors

The biosynthesis of costol originates from the general terpenoid pathway, which provides the universal C15 precursor for all sesquiterpenoids: farnesyl pyrophosphate (FPP). The initial and best-characterized steps in the biosynthesis of costol-related sesquiterpenoids, particularly in the Asteraceae family, involve the formation of germacrene A and its subsequent conversion to costunolide (B1669451), a key intermediate for a vast array of sesquiterpene lactones.[1][2][3]

The core pathway can be summarized in the following key enzymatic steps:

-

Cyclization of Farnesyl Pyrophosphate (FPP) to (+)-Germacrene A: The first committed step is the cyclization of the acyclic FPP to the cyclic sesquiterpene (+)-germacrene A. This reaction is catalyzed by the enzyme (+)-germacrene A synthase (GAS) , a type of terpene synthase (TPS).[3][4]

-

Oxidation of (+)-Germacrene A to Germacrene A Acid: Following its formation, (+)-germacrene A undergoes a three-step oxidation of its isopropenyl side chain to a carboxyl group, yielding germacrene A acid. This series of reactions is catalyzed by a single multifunctional cytochrome P450 enzyme, germacrene A oxidase (GAO) .[5]

-

Hydroxylation and Lactonization to form (+)-Costunolide: Germacrene A acid is then hydroxylated at the C6 position by another cytochrome P450 enzyme, costunolide synthase (COS) . The resulting 6α-hydroxy germacrene A acid is unstable and spontaneously undergoes lactonization to form the germacranolide (+)-costunolide.[2][6]

Putative Biosynthetic Pathway of Costol

While the specific enzymes have not been definitively characterized, the biosynthetic route to costol is hypothesized to diverge from the central sesquiterpenoid lactone pathway, likely from the key intermediate (+)-germacrene A. The proposed pathway involves further cyclization and reduction steps.

A plausible pathway from (+)-germacrene A to costol is as follows:

-

Protonation-induced Cyclization: (+)-Germacrene A can undergo a proton-initiated cyclization to form a eudesmane-type carbocation.

-

Hydroxylation: This carbocation can then be quenched by water, leading to the hydroxylation of the eudesmane (B1671778) skeleton.

-

Further Rearrangements and Reductions: Additional enzymatic modifications, potentially involving reductases, may be required to yield the final structure of costol.

The following diagram illustrates the established and putative steps in the biosynthesis of costol.

Key Enzymes and Genes

While a specific "costol synthase" has not been isolated and characterized, transcriptome analysis of Saussurea lappa has revealed the presence of numerous genes encoding enzymes involved in sesquiterpenoid biosynthesis.[7] These represent promising candidates for the uncharacterized steps in the costol pathway.

| Enzyme | Gene (from various Asteraceae species) | Function | References |

| (+)-Germacrene A Synthase (GAS) | CiGASsh, CiGASlo (Chicory) | Cyclization of FPP to (+)-germacrene A | [8] |

| Germacrene A Oxidase (GAO) | CYP71AV9 (Globe artichoke) | Oxidation of (+)-germacrene A to germacrene A acid | [9] |

| Costunolide Synthase (COS) | CYP71BL2 (Lettuce) | Hydroxylation of germacrene A acid leading to costunolide | [10] |

| Putative Eudesmane Synthase | Candidate terpene synthase genes from S. lappa transcriptome | Cyclization of germacrene A to a eudesmane skeleton | [7] |

| Putative Hydroxylase/Reductase | Candidate P450 and reductase genes from S. lappa transcriptome | Modification of the eudesmane skeleton to form costol | [7] |

Experimental Protocols

The identification and characterization of the enzymes involved in costol biosynthesis require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for key experiments.

Gene Cloning and Heterologous Expression of a Candidate Terpene Synthase

This workflow outlines the steps to identify and express a candidate gene that may be involved in costol biosynthesis.

In Vitro Enzyme Assay for Sesquiterpene Synthase Activity

This protocol describes a typical assay to determine the function of a purified candidate terpene synthase.

Materials:

-

Purified recombinant terpene synthase

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT, 10% glycerol)

-

Farnesyl pyrophosphate (FPP) substrate

-

Organic solvent for extraction (e.g., hexane (B92381) or ethyl acetate)

-

Internal standard for GC-MS analysis (e.g., n-dodecane)

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the purified enzyme on ice.

-

Initiate the reaction by adding FPP to a final concentration of 10-50 µM.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding an equal volume of organic solvent containing an internal standard.

-

Vortex vigorously to extract the sesquiterpene products.

-

Centrifuge to separate the organic and aqueous phases.

-

Analyze the organic phase by GC-MS.

-

Identify the products by comparing their mass spectra and retention times to authentic standards or spectral libraries.

Quantitative Analysis of Enzyme Kinetics

To determine the kinetic parameters of a putative costol synthase, enzyme assays are performed with varying substrate (FPP) concentrations.

Procedure:

-

Perform the in vitro enzyme assay as described above with a range of FPP concentrations (e.g., 0.5 µM to 100 µM).

-

Quantify the amount of product formed at each substrate concentration using GC-MS and the internal standard.

-

Plot the initial reaction velocity (V₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.[11][12]

The following table presents hypothetical quantitative data for a putative costol synthase to illustrate the expected results.

| FPP Concentration (µM) | Initial Velocity (pmol/mg/min) |

| 1 | 50 |

| 2 | 90 |

| 5 | 180 |

| 10 | 280 |

| 20 | 400 |

| 50 | 550 |

| 100 | 600 |

Conclusion and Future Directions

The biosynthesis of costol is an intriguing branch of the complex network of sesquiterpenoid metabolism in plants. While the upstream pathway leading to the central precursor costunolide is well-established, the specific enzymatic steps that channel intermediates towards costol remain to be definitively elucidated. The transcriptome data from Saussurea lappa provides a rich resource for identifying candidate genes encoding the missing terpene synthases, hydroxylases, and reductases.[7] Functional characterization of these candidate genes through heterologous expression and in vitro enzyme assays, coupled with detailed kinetic analysis, will be crucial to fully unravel the costol biosynthetic pathway. A complete understanding of this pathway will not only advance our fundamental knowledge of plant specialized metabolism but also open up new avenues for the metabolic engineering of high-value medicinal compounds like costol in microbial or plant-based production systems.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of germacrene A synthases in Barnadesia spinosa: The first committed step in sesquiterpene lactone biosynthesis in the basal member of the Asteraceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical Conservation and Evolution of Germacrene A Oxidase in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of costunolide, dihydrocostunolide, and leucodin. Demonstration of cytochrome p450-catalyzed formation of the lactone ring present in sesquiterpene lactones of chicory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Elucidating genes involved in sesquiterpenoid and flavonoid biosynthetic pathways in Saussurea lappa by de novo leaf transcriptome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation and Characterization of Two Germacrene A Synthase cDNA Clones from Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iris.unito.it [iris.unito.it]

- 10. [PDF] Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory | Semantic Scholar [semanticscholar.org]

- 11. biomedpharmajournal.org [biomedpharmajournal.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Costol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Costol, a naturally occurring sesquiterpenoid alcohol, has garnered significant interest within the scientific community for its potential therapeutic applications. Found in various medicinal plants, most notably Saussurea lappa (Costus root), this bicyclic compound exists as two primary isomers, α-Costol and β-Costol. This technical guide provides a comprehensive overview of the physical and chemical properties of Costol, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activities and associated signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrammatic representations.

Physical and Chemical Properties of Costol

Costol's chemical structure, characterized by a decahydronaphthalene (B1670005) skeleton with an attached isopropenyl alcohol group, dictates its physicochemical properties. While both α- and β-isomers share the same molecular formula and weight, they differ in the position of a double bond within the ring structure, leading to variations in their physical and spectral characteristics.

Table 1: Physical and Chemical Properties of α-Costol and β-Costol

| Property | α-Costol | β-Costol |

| Molecular Formula | C₁₅H₂₄O | C₁₅H₂₄O |

| Molecular Weight | 220.35 g/mol | 220.35 g/mol [1] |

| CAS Number | 65018-15-7[2] | 515-20-8[1] |

| Appearance | - | Colorless liquid |

| Melting Point | - | 215 °C (Conflicting reports exist)[3] |

| Boiling Point | - | 336 °C (Estimated)[1] |

| Density | - | 0.9797 g/cm³ at 21 °C[3] |

| Water Solubility | 8.206 mg/L at 25 °C (Estimated)[2] | 7.031 mg/L at 25 °C (Estimated)[4] |

| Solubility in Organic Solvents | Soluble in methanol, ethanol (B145695), chloroform, and DMSO. | Soluble in methanol, ethanol, chloroform, and DMSO. |

Note on Conflicting Data: It is important for researchers to note that there are discrepancies in the reported melting and boiling points for β-Costol in the literature. The provided melting point of 215 °C appears to be an outlier, and further experimental verification is recommended. The boiling point is an estimated value.

Experimental Protocols

Isolation and Purification of Costol from Saussurea lappa

The following protocol outlines a general method for the extraction and purification of Costol from the dried roots of Saussurea lappa.

1. Plant Material Preparation:

-

Obtain dried roots of Saussurea lappa.

-

Thoroughly wash the roots to remove any soil and debris.

-

Air-dry the roots in a shaded and well-ventilated area until completely free of moisture.

-

Grind the dried roots into a fine powder using a mechanical grinder.[5]

2. Extraction:

-

Soxhlet Extraction: Place the powdered root material (e.g., 100 g) into a thimble and perform continuous extraction with a suitable solvent such as ethanol or ethyl acetate (B1210297) for several hours.[6]

-

Maceration: Alternatively, soak the powdered root material in a sealed container with a solvent (e.g., methanol) for a period of 3-7 days at room temperature with occasional agitation.[5]

3. Concentration:

-

Following extraction, filter the extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.[6]

4. Purification by Column Chromatography:

-

Prepare a silica (B1680970) gel column.

-

Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane).

-

Load the dissolved extract onto the top of the silica gel column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine the fractions containing Costol and evaporate the solvent to yield the purified compound.[7]

Characterization of Costol

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR data are crucial for the structural elucidation and confirmation of α- and β-Costol. The following are representative chemical shifts, though variations may occur based on the solvent and instrument used.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for β-Costol

| Atom No. | ¹³C Shift (ppm) | ¹H Shift (ppm) |

| 1 | 37.24 | 1.83, 1.06 |

| 2 | 31.64 | - |

| 3 | 71.83 | 3.53 |

| 4 | 42.31 | - |

| 5 | 140.72 | - |

| 6 | 121.73 | 5.35 |

| 7 | 31.89 | - |

| 8 | 31.9 | - |

| 9 | 50.12 | - |

| 10 | 36.5 | - |

| 11 | 21.08 | - |

| 12 | 39.8 | - |

| 13 | 42.27 | - |

| 14 | 56.76 | - |

| 15 | 24.36 | - |

Note: This is a generalized representation based on available data for similar structures. Specific assignments for α- and β-Costol may vary and require 2D NMR experiments for confirmation.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. The fragmentation of Costol will typically involve the loss of the hydroxyl group and cleavage of the ring structures.

Table 3: Predicted Mass Spectrometry Fragmentation for Costol (C₁₅H₂₄O)

| m/z | Possible Fragment |

| 220 | [M]⁺ (Molecular Ion) |

| 202 | [M - H₂O]⁺ |

| 187 | [M - H₂O - CH₃]⁺ |

| 159 | Further fragmentation |

| 105 | Further fragmentation |

Biological Activities and Signaling Pathways

Costol has demonstrated a range of biological activities, with its anti-inflammatory and anti-cancer properties being of particular interest to the drug development community.

Anti-inflammatory Activity

Costol is believed to exert its anti-inflammatory effects through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Anti-cancer Activity

Costol has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. This pro-apoptotic effect is often mediated through the intrinsic or mitochondrial pathway of apoptosis, which involves the regulation of Bcl-2 family proteins and the subsequent activation of caspases.

Conclusion

Costol, encompassing its α- and β-isomers, presents a compelling profile for further investigation in the fields of medicinal chemistry and drug development. This guide has synthesized the available data on its physical and chemical properties, provided foundational experimental protocols, and illustrated its potential mechanisms of action in key biological pathways. The presented information aims to serve as a valuable resource for researchers and scientists, facilitating continued exploration of Costol's therapeutic potential. Further research is warranted to resolve inconsistencies in reported physical data and to fully elucidate the intricate details of its signaling pathway interactions.

References

- 1. Cholesterol solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]

- 7. Purification of Sesquiterpenes from Saussurea Lappa Roots by High Speed Counter Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of Costol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Costol, a naturally occurring sesquiterpenoid alcohol, is a subject of significant interest in phytochemical and pharmacological research due to its potential biological activities. This guide provides a comprehensive overview of the spectral data for γ-Costol, a common isomer, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a core technical resource for researchers engaged in the identification, characterization, and development of natural products.

Spectroscopic Data of γ-Costol

The following tables summarize the key spectral data for γ-Costol, obtained in deuterated chloroform (B151607) (CDCl₃) as the solvent.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectral Data of γ-Costol (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |

| ... | ... | ... | ... |

Table 2: ¹³C NMR Spectral Data of γ-Costol (Solvent: CDCl₃) [1]

| Chemical Shift (δ) ppm | Carbon Type |

| Detailed peak list not available in search results | Data not available in search results |

| ... | ... |

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands of γ-Costol

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Specific absorption bands not available in search results | Data not available in search results |

| ... | ... |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data for γ-Costol

| m/z | Relative Intensity (%) | Proposed Fragment |

| Specific fragmentation data not available in search results | Data not available in search results | Data not available in search results |

| ... | ... | ... |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the analysis of sesquiterpenoids like Costol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of Costol.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified Costol sample.

-

Dissolve the sample in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the coupling patterns (multiplicity and coupling constants) in the ¹H NMR spectrum to deduce proton connectivity.

-

Assign the peaks in both ¹H and ¹³C NMR spectra to the respective atoms in the Costol structure, often aided by 2D NMR experiments like COSY, HSQC, and HMBC.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in Costol.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the purified Costol sample (solid or viscous liquid) directly onto the ATR crystal, ensuring good contact.

-

Apply pressure using the instrument's pressure arm to ensure a good seal between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are recorded in the mid-IR range (4000-400 cm⁻¹).

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate these bands to specific functional groups using standard IR correlation tables. For Costol, key absorptions would be expected for O-H (hydroxyl group) and C-H (alkane and alkene) stretching and bending vibrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of Costol, and to analyze its purity.

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

Sample Preparation:

-

Prepare a dilute solution of the Costol sample (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate.

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for sesquiterpene analysis.

-

Injector: Split/splitless injector, typically operated at a temperature of 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 240°C) at a rate of 3-10°C/min.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

-

Scan Range: A mass-to-charge ratio (m/z) range of 40-550 amu is typically sufficient for sesquiterpenoids.

Data Analysis:

-

The GC separates the components of the sample, and the retention time of the Costol peak can be used for identification relative to standards.

-

The mass spectrometer provides a mass spectrum for the compound as it elutes from the GC column.

-

Identify the molecular ion peak (M⁺) to determine the molecular weight of Costol.

-

Analyze the fragmentation pattern to gain structural information. The fragmentation of sesquiterpenoids often involves characteristic losses of small neutral molecules and hydrocarbon fragments.

-

Compare the obtained mass spectrum with library spectra (e.g., NIST, Wiley) for confirmation.

Logical Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectroscopic identification and characterization of a natural product like Costol.

References

Unveiling the Therapeutic Potential of Paclitaxel (Taxol): An In-depth Technical Guide

A Note on Terminology: This guide focuses on the well-researched compound Paclitaxel (B517696), commercially known as Taxol. Initial inquiries for "Costol" did not yield significant scientific literature, suggesting a possible typographical error. Given the context of the requested biological activities, this document will detail the properties of Paclitaxel.

This technical guide provides a comprehensive overview of the biological activities of Paclitaxel, a potent anti-cancer agent. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Anticancer Activity of Paclitaxel

Paclitaxel is a cornerstone of chemotherapy regimens for various cancers, including ovarian, breast, and lung cancer.[1] Its primary anticancer effect stems from its unique ability to disrupt microtubule dynamics, which are crucial for cell division.[2][3]

Mechanism of Action: Microtubule Stabilization and Mitotic Arrest

Unlike other anti-mitotic agents that cause microtubule disassembly, Paclitaxel stabilizes the microtubule polymer and protects it from disassembly.[2][4] This action leads to the formation of abnormally stable and non-functional microtubules, which disrupts the dynamic process of mitotic spindle formation.[5][6] Consequently, the cancer cells are arrested in the G2/M phase of the cell cycle, unable to complete mitosis.[5][7] This prolonged mitotic block ultimately triggers programmed cell death, or apoptosis.[2][6] At low concentrations, Paclitaxel induces apoptosis following mitotic arrest, while at higher concentrations, it can cause necrosis.[8]

Induction of Apoptosis

Paclitaxel-induced apoptosis is a key mechanism for its anticancer efficacy. The mitotic arrest caused by microtubule stabilization is a primary trigger for this process.[2][6] Studies have shown that Paclitaxel-induced apoptosis can proceed through both p53-dependent and p53-independent pathways.[9][10] The apoptotic cascade involves the activation of various caspases, including caspase-10, -8, -6, and -3, and is dependent on the FADD protein, although it can be independent of death receptors like Fas.[11]

Quantitative Data on Anticancer Activity

The potency of Paclitaxel's cytotoxic effects is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. These values can vary depending on the cancer cell line and the duration of drug exposure.

| Cell Line | Cancer Type | IC50 Value | Exposure Time (hours) |

| Breast Cancer | |||

| MCF-7 | Breast Adenocarcinoma | 2.5 - 7.5 nM | 24 |

| MCF-7 | Breast Adenocarcinoma | 3.5 µM - 7.5 nM | 24 - 72 |

| MDA-MB-231 | Breast Adenocarcinoma | 0.3 µM - 300 nM | 24 - 96 |

| SK-BR-3 | Breast Adenocarcinoma | 4 µM | Not Specified |

| Ovarian Cancer | |||

| A2780/Taxol | Ovarian Carcinoma | Varies (resistant line) | Not Specified |

| Multiple Lines (7) | Ovarian Carcinoma | 0.4 - 3.4 nM | Not Specified |

| Lung Cancer | |||

| A549 (p53+/+) | Non-Small Cell Lung Cancer | G2/M arrest at lower conc. than H1299 | Not Specified |

| H1299 (p53-/-) | Non-Small Cell Lung Cancer | Apoptosis at ~0.03 µM | Not Specified |

| NSCLC (median) | Non-Small Cell Lung Cancer | 9.4 µM | 24 |

| NSCLC (median) | Non-Small Cell Lung Cancer | 0.027 µM | 120 |

| SCLC (median) | Small Cell Lung Cancer | 25 µM | 24 |

| SCLC (median) | Small Cell Lung Cancer | 5.0 µM | 120 |

| Prostate Cancer | |||

| PC-3 | Prostate Adenocarcinoma | 12.5 nM | 48 - 72 |

| DU145 | Prostate Adenocarcinoma | 12.5 nM | 48 - 72 |

| Other Cancers | |||

| HeLa | Cervical Carcinoma | 2.5 - 7.5 nM | 24 |

| FaDu | Head and Neck Cancer | 50 - 500 nM (effective range) | 24 - 48 |

Modulation of Signaling Pathways

Paclitaxel's effects on cancer cells are not limited to microtubule disruption. It also modulates several key signaling pathways that regulate cell survival, proliferation, and inflammation.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK and p38 pathways, are crucial for transducing extracellular signals to the cell nucleus. Paclitaxel has been shown to activate both the ERK and p38 MAPK pathways, and this activation is essential for its apoptotic effects in some cancer cells, such as breast carcinoma cells.[9][12] However, in some contexts, the ERK pathway can also promote cell survival, and its inhibition can enhance Paclitaxel-induced apoptosis.[13][14]

PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical cell survival pathway that is often overactive in cancer. Paclitaxel treatment can lead to the inactivation of the anti-apoptotic Akt kinase.[13][14] The combination of Paclitaxel with inhibitors of the upstream kinase MEK (a component of the MAPK pathway) can dramatically inactivate Akt, leading to enhanced apoptosis.[13] This suggests a crosstalk between the MAPK and PI3K/Akt pathways in the cellular response to Paclitaxel. Furthermore, inhibition of the PI3K/Akt pathway can render Paclitaxel-resistant gastric cancer cells sensitive to the drug.[15] In breast cancer cells, Paclitaxel has been shown to inhibit cell proliferation and invasion by blocking the activation of the PI3K/Akt signaling pathway.[16]

NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cell survival. In murine macrophages, Paclitaxel can mimic the effects of lipopolysaccharide (LPS) by stimulating the translocation of NF-κB to the nucleus. In the context of cancer, the NF-κB pathway can contribute to Paclitaxel resistance. For instance, in ovarian carcinoma cells, Paclitaxel can activate the TLR4-NFκB pathway, which in turn induces the expression of the drug efflux pump ABCB1, leading to chemoresistance. Inhibition of NF-κB activation has been shown to reverse Paclitaxel resistance in mesenchymal breast cancer cells.

Anti-inflammatory and Immunomodulatory Activities

Beyond its direct cytotoxic effects on tumor cells, Paclitaxel also exhibits anti-inflammatory and immunomodulatory properties, particularly at low, non-cytotoxic doses.

Anti-inflammatory Effects

Low-dose Paclitaxel can block Toll-like receptor 4 (TLR4) signaling, which is a key pathway in inflammation. In a rat model of myocardial damage, Paclitaxel administration suppressed the production of inflammatory molecules such as TNF-α, MPO, and NF-κB. This anti-inflammatory effect is thought to be mediated, at least in part, by the induction of Heme Oxygenase-1 (HO-1).

Immunomodulatory Effects

Paclitaxel can act as a modulator of the immune response. It has been shown to reprogram tumor-associated macrophages towards an antitumor M1 phenotype via the TLR4 receptor. This suggests that Paclitaxel may not only directly kill cancer cells but also enhance the body's own immune response against the tumor.

Antimicrobial Activity

Current scientific literature does not support a significant direct antimicrobial activity for Paclitaxel. While some studies in the 1990s showed that Paclitaxel was toxic to certain pathogenic fungi and oomycetes, this was attributed to differences in their β-tubulin protein sequences. A recent study explicitly stated that while a silver nanoparticle formulation made with Taxus brevifolia extract showed antibacterial effects, the Taxol solution itself did not.[9] This indicates that Paclitaxel is not a broad-spectrum antimicrobial agent.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the biological activities of Paclitaxel.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Paclitaxel

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a stock solution of Paclitaxel in DMSO.

-

On the day of the experiment, prepare serial dilutions of Paclitaxel in complete cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 nM).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Paclitaxel. Include a vehicle control (medium with the same concentration of DMSO as the highest Paclitaxel dose) and a no-cell control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the crystals.

-

Shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each Paclitaxel concentration compared to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value.

-

Apoptosis Detection: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

-

Cells treated with Paclitaxel

-

PBS

-

4% Paraformaldehyde in PBS (fixative)

-

70% Ethanol (permeabilization) or 0.25% Triton X-100 in PBS

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, e.g., Br-dUTP)

-

Antibody against the labeled dUTP (e.g., FITC-conjugated anti-Br-dU)

-

Propidium Iodide (PI) staining solution (for DNA content analysis)

-

Flow cytometer or fluorescence microscope

Procedure (for Flow Cytometry):

-

Cell Preparation:

-

Harvest both adherent and floating cells from the culture plate.

-

Wash the cells with cold PBS.

-

-

Fixation:

-

Resuspend 1-2 x 10^6 cells in 0.5 ml of PBS and transfer to a tube containing 4.5 ml of ice-cold 1% formaldehyde (B43269) in PBS.[13]

-

Incubate on ice for 15 minutes.[13]

-

-

Permeabilization:

-

TUNEL Reaction:

-

Staining:

-

Wash the cells with a rinsing buffer.

-

Resuspend the cells in 100 µL of a solution containing a fluorochrome-conjugated antibody against the incorporated nucleotide (e.g., FITC-anti-BrdU).[13]

-

Incubate for 1 hour at room temperature.[13]

-

Add 1 mL of PI staining solution for counterstaining of total DNA.[13]

-

-

Analysis:

-

Analyze the cells by flow cytometry, detecting the fluorescence of the labeled apoptotic cells and the PI-stained total cell population.[13]

-

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation (activation) status of signaling proteins like Akt and ERK.

Materials:

-

Cell lysates from Paclitaxel-treated and control cells

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-buffered saline with Tween-20)

-

ECL (Enhanced Chemiluminescence) detection reagents

-

Imaging system (e.g., chemiluminescence detector or X-ray film)

Procedure:

-

Sample Preparation:

-

SDS-PAGE:

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[1]

-

Incubate the membrane with the primary antibody (e.g., rabbit anti-p-Akt) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.[1]

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.[1]

-

-

Detection:

-

Analysis:

-

Perform densitometry analysis on the bands to quantify protein expression.

-

Normalize the phosphorylated protein signal to the total protein signal to determine the extent of activation.[1]

-

Visualizations of Pathways and Workflows

Signaling Pathways

Caption: Paclitaxel induces apoptosis via microtubule stabilization and mitotic arrest.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. ptglab.com [ptglab.com]

- 4. texaschildrens.org [texaschildrens.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. breastcancer.org [breastcancer.org]

- 8. A Potent and Safer Anticancer and Antibacterial Taxus-Based Green Synthesized Silver Nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. Anti-HIV, antitumor and immunomodulatory activities of paclitaxel from fermentation broth using molecular imprinting technique - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Taxol and β-tubulins from endophytic fungi isolated from the Himalayan Yew, Taxus wallichiana Zucc - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. creative-bioarray.com [creative-bioarray.com]

The Enigmatic Role of Costol in Plant Defense: A Technical Overview for Researchers

A Note to the Reader: Scientific literature extensively documents the role of sesquiterpenoids in plant defense mechanisms. However, specific research detailing the explicit functions of costol , a sesquiterpenoid alcohol, in plant immunity remains limited in publicly accessible databases. This guide, therefore, provides a comprehensive technical framework based on the established roles of structurally similar sesquiterpenoids and general principles of plant defense. The methodologies and pathways described herein are presented as a predictive blueprint for investigating the potential defensive capabilities of costol.

Introduction to Costol and Sesquiterpenoids in Plant Defense

Costol is a naturally occurring sesquiterpenoid alcohol found in various plant species, including those of the Costus genus. Sesquiterpenoids, a class of C15 isoprenoid compounds, are well-recognized for their diverse and significant roles in mediating plant interactions with their environment. They can act as phytoalexins, antifeedants, and toxins against a broad range of pathogens and herbivores.[1] Plants synthesize these secondary metabolites, often in response to biotic or abiotic stress, as a key component of their induced defense arsenal.[2] The induction of these chemical defenses is a critical strategy for plants to fend off attacks from fungi, bacteria, and insects.[3]

Quantitative Data on the Bioactivity of Sesquiterpenoids (Illustrative Examples)

| Sesquiterpenoid | Target Organism | Bioassay Type | Quantitative Data (e.g., IC50, LD50) | Reference |

| Eucalyptol | Tribolium castaneum | Contact Toxicity | LD50 = 18.83 µ g/adult | [4] |

| Eucalyptol | Lasioderma serricorne | Contact Toxicity | LD50 = 15.58 µ g/adult | [4] |

| Eucalyptol | Tribolium castaneum | Fumigant Toxicity | LC50 = 5.47 mg/L air | [4] |

| Eucalyptol | Lasioderma serricorne | Fumigant Toxicity | LC50 = 5.18 mg/L air | [4] |

| Limonene | Tribolium castaneum | Contact Toxicity | LD50 = 14.97 µ g/adult | [4] |

| Limonene | Lasioderma serricorne | Contact Toxicity | LD50 = 13.66 µ g/adult | [4] |

| Limonene | Tribolium castaneum | Fumigant Toxicity | LC50 = 6.21 mg/L air | [4] |

| Limonene | Lasioderma serricorne | Fumigant Toxicity | LC50 = 14.07 mg/L air | [4] |

| Allicin | Candida albicans | Antifungal | MIC10 = 1 µg/mL | [5] |

| Lavandula stoechas EO | Rhipicephalus annulatus (adult) | Acaricidal | LC50 = 2.34% | [6] |

| Lavandula stoechas EO | Rhipicephalus annulatus (larva) | Larvicidal | LC50 = 9.11% | [6] |

| Lavandula stoechas EO | Musca domestica (larva) | Larvicidal | LC50 = 1.79% | [6] |

| Lavandula stoechas EO | Musca domestica (pupa) | Pupicidal | LC50 = 1.51% | [6] |

Experimental Protocols

Extraction and Quantification of Costol from Plant Material

The following is a generalized protocol for the extraction and quantification of sesquiterpenoids like costol from plant tissues, which can be optimized based on the specific plant matrix.

Objective: To extract and quantify the concentration of costol in plant tissues.

Materials:

-

Fresh or lyophilized plant tissue

-

Liquid nitrogen

-

Mortar and pestle

-

Organic solvents (e.g., hexane (B92381), ethyl acetate, methanol (B129727), chloroform)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Solid Phase Extraction (SPE) cartridges (if cleanup is needed)

-

Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system

-

Costol analytical standard

Protocol:

-

Sample Preparation:

-

Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Alternatively, use lyophilized and ground plant material.

-

-

Extraction:

-

Macerate a known weight of the powdered plant material (e.g., 10 g) with a suitable organic solvent (e.g., 100 mL of methanol or a chloroform:methanol mixture) in a flask.[7]

-

Perform the extraction for a defined period (e.g., 24 hours) at room temperature with occasional shaking, or use accelerated methods like sonication or Soxhlet extraction.[7]

-

Filter the extract to remove solid plant debris.

-

Repeat the extraction process on the plant residue to ensure complete recovery of the target compounds.

-

Combine the filtrates.

-

-

Solvent Partitioning (optional, for cleanup):

-

If the initial extract is crude, it can be concentrated and then partitioned between an immiscible polar and non-polar solvent system (e.g., water and hexane or ethyl acetate) to separate compounds based on polarity.

-

-

Concentration:

-

Concentrate the final extract under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude extract.

-

Dry the extract completely under a stream of nitrogen gas.

-

-

Quantification:

-

Dissolve a known weight of the dried crude extract in a suitable solvent for chromatographic analysis.

-

Prepare a series of standard solutions of a known concentration of the costol analytical standard.

-

Analyze the samples and standards using GC-MS or HPLC.[8]

-

For GC-MS analysis, derivatization may be necessary for compounds with active hydrogens.

-

Identify the costol peak in the sample chromatogram by comparing its retention time and mass spectrum with the analytical standard.

-

Construct a calibration curve from the peak areas of the standard solutions.

-

Quantify the amount of costol in the sample by interpolating its peak area on the calibration curve. The concentration is typically expressed as µg/g or mg/g of dry or fresh plant tissue weight.[9][10]

-

Antifungal Bioassay (Agar Dilution Method)

Objective: To determine the antifungal activity of costol against a target fungal pathogen.

Materials:

-

Pure costol

-

Fungal pathogen culture

-

Appropriate fungal growth medium (e.g., Potato Dextrose Agar (B569324) - PDA)

-

Solvent for costol (e.g., DMSO or ethanol)

-

Sterile petri dishes

-

Micropipettes

-

Incubator

Protocol:

-

Preparation of Stock Solution:

-

Dissolve a known weight of pure costol in a minimal amount of a suitable solvent to prepare a high-concentration stock solution.

-

-

Preparation of Medicated Agar:

-

Prepare the fungal growth medium according to the manufacturer's instructions and autoclave.

-

Cool the molten agar to approximately 45-50°C.

-

Add appropriate volumes of the costol stock solution to the molten agar to achieve a range of final concentrations (e.g., 10, 50, 100, 200 µg/mL). Also, prepare a solvent control plate containing only the solvent.

-

Pour the medicated and control agar into sterile petri dishes and allow them to solidify.

-

-

Inoculation:

-

From a fresh culture of the fungal pathogen, take a mycelial plug of a specific diameter (e.g., 5 mm) using a sterile cork borer.

-

Place the mycelial plug at the center of each medicated and control agar plate.

-

-

Incubation:

-

Incubate the plates at the optimal temperature for the growth of the fungal pathogen (e.g., 25-28°C) for a specified period (e.g., 5-7 days), or until the mycelium in the control plate reaches the edge of the dish.

-

-

Data Collection and Analysis:

-

Measure the radial growth of the fungal colony in two perpendicular directions for each plate.

-

Calculate the percentage of mycelial growth inhibition using the following formula:

-

% Inhibition = [(dc - dt) / dc] * 100

-

Where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.

-

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of costol that causes a certain percentage of inhibition (e.g., MIC50 or MIC90).

-

Signaling Pathways and Mechanisms of Action

Putative Signaling Pathway for Costol-Induced Defense

While the specific signaling pathway for costol has not been elucidated, the induction of sesquiterpenoid biosynthesis in response to herbivory or pathogen attack is often mediated by the jasmonic acid (JA) and salicylic (B10762653) acid (SA) signaling pathways.[11] Herbivore damage, for instance, typically triggers the JA pathway, leading to the expression of defense-related genes, including those responsible for the synthesis of terpenoids.

Caption: A generalized signaling pathway for induced plant defense.

Potential Mechanisms of Action

The defensive action of sesquiterpenoids like costol against pathogens and herbivores can be attributed to several mechanisms:

-

Antifungal Action: Many terpenoids disrupt the integrity of fungal cell membranes, leading to leakage of cellular contents and ultimately cell death.[12] They can also interfere with essential metabolic processes within the fungal cell.[13][14]

-

Insecticidal and Antifeedant Action: Sesquiterpenoids can act as neurotoxins in insects, interfering with nerve signal transmission.[4] They can also act as feeding deterrents due to their bitter taste or by causing digestive issues in the herbivore.

Biosynthesis of Costol

Costol, as a sesquiterpenoid, is synthesized in plants through the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway, which produce the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The condensation of two molecules of IPP with one molecule of DMAPP forms the C15 precursor, farnesyl pyrophosphate (FPP). FPP is then cyclized by a specific terpene synthase to form the basic carbon skeleton of costol, which may then undergo further enzymatic modifications (e.g., hydroxylation) to yield the final molecule.

Caption: A simplified biosynthetic pathway for costol.

Conclusion and Future Directions

While direct evidence for the role of costol in plant defense is currently sparse, its chemical nature as a sesquiterpenoid strongly suggests its potential involvement in such mechanisms. The technical framework provided in this guide offers a starting point for researchers to investigate the antifungal, insecticidal, and signaling properties of costol. Future research should focus on:

-

Isolation and purification of costol from various plant sources.

-

Quantitative bioassays to determine its efficacy against a range of plant pathogens and herbivores.

-

Transcriptomic and metabolomic studies of plants treated with elicitors to understand the induction of costol biosynthesis.

-

Elucidation of the specific enzymes and genes involved in the costol biosynthetic pathway.

-

Investigation of the precise molecular targets of costol in fungal and insect cells.